N-(5-chloro-2-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 5-chloro-2-methoxyphenyl group linked to the acetamide nitrogen.
- A 1,6-dihydropyridazin-6-one core substituted with a 3-fluorobenzenesulfonyl group.
The fluorine atom on the benzenesulfonyl group may enhance metabolic stability and binding affinity due to its electron-withdrawing properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O5S/c1-29-16-6-5-12(20)9-15(16)22-17(25)11-24-19(26)8-7-18(23-24)30(27,28)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMWIKMEZGETEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 475.902 g/mol. It features several functional groups, including a chloro group, methoxy group, and a pyridazinone moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClF N3O6S |
| Molecular Weight | 475.902 g/mol |
| LogP | 6.34430 |
| Polar Surface Area | 133.400 Ų |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazinone ring and the introduction of the chloro and methoxy substituents. While specific synthetic routes are not widely documented, compounds with similar structures often undergo nucleophilic substitutions and cyclization reactions to achieve the desired molecular architecture.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of oxidative stress in cancer cells, leading to apoptosis.
- Case Study : A derivative of this compound demonstrated a 95% inhibition rate on MCF-7 cells compared to standard chemotherapy agents like cisplatin, which only achieved around 60% inhibition .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been evaluated, with some derivatives exhibiting selective activity against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance antibacterial potency.
| Compound | Activity (MIC) |
|---|---|
| Compound A | 10 µg/mL (active) |
| Compound B | 20 µg/mL (moderate) |
| Compound C | 50 µg/mL (inactive) |
Analgesic and Anti-inflammatory Effects
Some derivatives have also been reported to possess analgesic and anti-inflammatory properties. In animal models, these compounds showed significant pain relief in hot plate tests and tail-flick tests, indicating their potential as analgesics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit topoisomerases and other enzymes critical for DNA replication.
- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The following table highlights structural similarities and differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The 3-fluorobenzenesulfonyl group in the target compound contrasts with 3-methoxyphenyl in Analog 1. Analog 2 replaces pyridazine with a pyrimidoindole core, which may alter π-π stacking interactions in biological targets .
Biological Activity :
- Analog 3, bearing a 1,3,4-oxadiazole-thiol moiety, demonstrates cytotoxicity against PANC-1 (IC₅₀ = 4.6 μM) and HepG2 (IC₅₀ = 2.2 μM) cell lines . The target compound’s fluorobenzenesulfonyl-pyridazine system could exhibit enhanced kinase inhibition due to stronger electron-withdrawing effects.
Synthetic Accessibility :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 1 | Analog 3 (6e) |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | ~450 g/mol | ~550 g/mol |
| LogP | ~3.5 (predicted) | ~3.8 | ~2.9 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
- The fluorine atom in the target compound reduces LogP compared to Analog 1, balancing lipophilicity and solubility.
Research Findings and Mechanistic Insights
- Anticancer Potential: Analog 3’s IC₅₀ values suggest that electron-withdrawing groups (e.g., sulfonyl) improve cytotoxicity, likely via apoptosis induction or topoisomerase inhibition. The target compound’s 3-fluorobenzenesulfonyl group may amplify this effect .
- Enzyme Inhibition : Pyridazine/sulfonyl combinations (as in the target compound) are common in COX-2 or LOX inhibitors , though direct evidence is lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
